molecular formula C17H12FN3O2S B2941323 3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide CAS No. 352336-36-8

3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

Cat. No. B2941323
CAS RN: 352336-36-8
M. Wt: 341.36
InChI Key: VDKNIVFIPSLUFD-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide” is an organic compound with the molecular formula C17H12FN3O2S . It has a molecular weight of 341.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11+ . This indicates the presence of a fluorobenzene ring, a pyridine ring, and a furan ring, among other features.


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 92.8 Ų, and it has five rotatable bonds .

Scientific Research Applications

Synthesis and Characterization

  • Development of Synthetic Pathways: Research has been conducted on the synthesis and characterization of various benzamide derivatives, including fluorinated compounds similar to the one . These studies provide insight into the chemical properties and reactivity of such molecules, laying the groundwork for further pharmaceutical and material science applications (Deng et al., 2014).

Imaging and Diagnostic Applications

  • Radiotracer Development: Studies have explored the synthesis of fluorine-18 labeled benzamide analogs for imaging purposes, such as positron emission tomography (PET) imaging of sigma-2 receptor status in tumors. This research indicates the potential of fluorinated benzamides in diagnostic imaging, aiding in the detection and monitoring of various diseases (Tu et al., 2007).

Anticancer Activity

  • Antitumor Efficacy: A synthetic inhibitor of histone deacetylase, which is structurally related to benzamides, showed marked in vivo antitumor activity. This suggests that benzamide derivatives, including fluorinated versions, could offer novel chemotherapeutic strategies for treating cancers insensitive to traditional treatments (Saito et al., 1999).

Neurological Applications

  • Serotonin Receptor Imaging: Fluorinated benzamide derivatives have been used as molecular imaging probes to quantify serotonin receptor densities in the brain, which has implications for studying neurological diseases and developing treatments (Kepe et al., 2006).

Antimicrobial and Antibacterial Studies

  • Antimicrobial Activity: Research into benzene sulfonamide derivatives has shown antimicrobial and anticancer evaluation, indicating the broad-spectrum utility of benzamide derivatives in combating infections and cancer cells (Kumar et al., 2014).

properties

IUPAC Name

3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKNIVFIPSLUFD-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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